Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Overview
Description
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is a complex organic compound that belongs to the class of benzothiopyrimidine derivatives This compound is characterized by its unique structure, which includes a benzothiopyrimidine core, an ethyl ester group, and an amino benzoate moiety
Preparation Methods
The synthesis of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Benzothiopyrimidine Core: : The synthesis begins with the preparation of the benzothiopyrimidine core. This can be achieved by condensing 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .
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Introduction of the Sulfanyl Group: This can be done using appropriate thiol reagents under suitable reaction conditions .
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Attachment of the Butanoyl Group: : The butanoyl group is then attached to the sulfanyl-substituted benzothiopyrimidine core through an acylation reaction using butanoyl chloride or an equivalent acylating agent .
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Formation of the Amino Benzoate Moiety: : Finally, the amino benzoate moiety is introduced by reacting the intermediate compound with ethyl 4-aminobenzoate under suitable conditions .
Chemical Reactions Analysis
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) .
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Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the compound. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amino or ester groups. Common reagents for these reactions include alkyl halides and acyl chlorides .
Scientific Research Applications
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
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Biology: : In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, as well as to study enzyme mechanisms .
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Medicine: : The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows for the development of new drugs with improved efficacy and reduced side effects .
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Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance .
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate can be compared with other similar compounds, such as:
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Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro: 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
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Ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro: 1benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate .
These compounds share structural similarities with Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-2-30-22(29)14-9-11-15(12-10-14)25-18(28)8-5-13-31-23-26-20(24)19-16-6-3-4-7-17(16)32-21(19)27-23/h9-12H,2-8,13H2,1H3,(H,25,28)(H2,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHKXWYOPVGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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